molecular formula C19H16BrNOS B15005270 2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

2-(3-Bromo-benzylsulfanyl)-N-naphthalen-2-yl-acetamide

Cat. No.: B15005270
M. Wt: 386.3 g/mol
InChI Key: YMKLSCXVKLFXLI-UHFFFAOYSA-N
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Description

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is an organic compound with the molecular formula C19H16BrNOS This compound features a bromophenyl group, a naphthyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Bromophenyl Methyl Sulfide Intermediate: This step involves the reaction of 3-bromobenzyl chloride with sodium sulfide to form 3-bromobenzyl sulfide.

    Acylation Reaction: The intermediate is then reacted with naphthalene-2-yl acetic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azide or nitrile derivatives.

Scientific Research Applications

2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE
  • 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE
  • 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE

Uniqueness

The presence of the bromine atom in 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16BrNOS

Molecular Weight

386.3 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H16BrNOS/c20-17-7-3-4-14(10-17)12-23-13-19(22)21-18-9-8-15-5-1-2-6-16(15)11-18/h1-11H,12-13H2,(H,21,22)

InChI Key

YMKLSCXVKLFXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC(=CC=C3)Br

Origin of Product

United States

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